Home > Products > Building Blocks P16509 > (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - 1454843-78-7

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Catalog Number: EVT-1738956
CAS Number: 1454843-78-7
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a complex organic compound notable for its spirocyclic structure and the presence of a tert-butoxycarbonyl protecting group. This compound has gained attention in the fields of chemistry and biology due to its unique structural features, which facilitate its use as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry applications. Its significance is underscored by its role in synthesizing antiviral agents, such as ledipasvir, which is used to treat hepatitis C virus infections .

Source and Classification

The compound is classified under organic compounds with a specific focus on amino acids and their derivatives. It is recognized by the Chemical Abstracts Service with the registry number 1454843-78-7. The molecular formula is C12H19NO4C_{12}H_{19}NO_{4}, and it has a molecular weight of approximately 241.28 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves several key steps:

  1. Cyclization: A suitable precursor undergoes cyclization under basic conditions.
  2. Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the tert-butoxycarbonyl derivative .
  3. Purification: The product is usually purified through techniques such as column chromatography or recrystallization to achieve the desired purity.

In industrial settings, flow microreactor systems may be employed to enhance efficiency and scalability, allowing for continuous processing of reactants and products, which can significantly reduce reaction times and improve yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid features a spirocyclic framework that includes:

  • A spiro carbon center connecting two rings.
  • A tert-butoxycarbonyl group that serves as a protecting group for the amine functionality.
  • A carboxylic acid functional group.

The compound's stereochemistry is critical for its biological activity, particularly the (R) configuration at the spiro center, which influences its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can participate in various chemical reactions typical for amino acids and their derivatives:

  1. Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the corresponding amine.
  2. Coupling Reactions: The carboxylic acid moiety can engage in peptide coupling reactions with other amino acids or peptide fragments to form larger peptides or proteins.
  3. Functionalization: The spirocyclic structure allows for further functionalization at various positions, enabling the synthesis of diverse derivatives with potential biological activities.

These reactions are crucial for developing new pharmaceutical compounds and understanding their mechanisms of action .

Mechanism of Action

Process and Data

The mechanism of action for (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid primarily relates to its role as an intermediate in synthesizing biologically active compounds, such as ledipasvir. In this context, the compound may act by inhibiting specific viral proteins essential for viral replication, thereby interfering with the life cycle of hepatitis C virus infections.

The precise mechanism often involves:

  • Binding to target proteins through interactions facilitated by its structural features.
  • Modifying enzymatic activity through competitive inhibition or allosteric modulation.

Quantitative data on binding affinities and inhibition constants are typically derived from biochemical assays conducted during drug development processes .

Physical and Chemical Properties Analysis

Physical Properties

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid exhibits several notable physical properties:

  • Appearance: Typically a solid or oil at room temperature.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but less soluble in water due to its hydrophobic tert-butoxycarbonyl group.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases that can hydrolyze the protecting group.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the carboxylic acid group.

Data from spectral analyses (NMR, IR) confirm these properties, providing insights into molecular interactions and conformations .

Applications

Scientific Uses

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves multiple scientific purposes:

  1. Medicinal Chemistry: As a building block for synthesizing antiviral agents like ledipasvir.
  2. Drug Development: Utilized in designing new therapeutic agents targeting various diseases due to its unique structural features.
  3. Research Tool: Employed in studies investigating amino acid derivatives' roles in biological systems.

Its versatility makes it an essential compound in both academic research and pharmaceutical applications, contributing significantly to advancements in drug discovery and development processes .

Synthetic Methodologies for (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Catalytic Asymmetric Synthesis Strategies

Phase-Transfer Catalysis in Enantioselective Allylic Alkylation

The cornerstone of modern synthetic approaches involves catalytic enantioselective alkylation under phase-transfer conditions, enabling efficient construction of the proline-like scaffold with high stereocontrol. This strategy employs glycine-derived imine precursors, notably tert-butyl (diphenylmethylene)glycinate or p-chlorophenylmethylene imine derivatives, which undergo alkylation with bifunctional electrophiles. A critical advancement came from implementing a one-pot double allylic alkylation sequence using 3-bromo-2-(bromomethyl)-1-propene as the bis-electrophile. This transformation occurs at sub-zero temperatures (-20°C) in toluene/dichloromethane solvent mixtures, utilizing solid potassium hydroxide as base. The phase-transfer catalyst facilitates anion migration across interfaces, enabling the formation of a key mono-alkylated intermediate that spontaneously undergoes intramolecular cyclization to yield the 4-methyleneproline framework—a direct precursor to the target spirocyclic system [1] [2]. Precise control of electrophile stoichiometry (optimized at 2.5 equivalents) proved essential for minimizing undesired dialkylation and dimerization side-products while maintaining high enantioselectivity [1].

Table 1: Optimized Parameters for Enantioselective Allylic Alkylation under PTC Conditions

ParameterOptimized ConditionImpact on Reaction
Electrophile3-Bromo-2-(bromomethyl)-1-propeneEnables sequential intra/inter-molecular alkylation
Catalyst Loading10 mol%Balances cost and enantioselectivity
Temperature-20°CMaximizes enantioselectivity while maintaining yield
BaseKOH (solid)Generates glycine anion without hydrolysis
Solvent SystemToluene/CH₂Cl₂ (1:1)Facilitates phase transfer kinetics
Electrophile Equivalents2.5 eqMinimizes over-alkylation (≤10% dimer formation)

Chinchona Alkaloid-Derived Catalysts for Stereochemical Control

The stereochemical outcome of the allylic alkylation hinges critically on catalyst design, with cinchonidine-derived quaternary ammonium salts emerging as privileged catalysts for inducing (S)-configuration in the initial 4-methyleneprolinate products. These catalysts, characterized by their rigid bicyclic framework and tunable C9 substituents, create a chiral microenvironment during the enolate alkylation transition state. When employed at 10 mol% loading, these catalysts consistently deliver enantiomeric ratios (e.r.) of 95:5 in the methyleneproline precursor after optimized cyclization in chloroform. The inherent flexibility of this catalytic system allows for stereodivergent synthesis—switching to cinchonine-derived catalysts provides access to the (R)-4-methyleneproline series, though this enantiomer is less directly applicable to target pharmaceutical syntheses [1] [2]. This methodology represents the first catalytic enantioselective route to these unsaturated proline derivatives, overcoming previous limitations of racemic syntheses requiring inefficient resolutions [1].

Cyclopropanation and Spiroannulation Techniques

Dibromocarbene Addition-Debromination Sequences

Conversion of the 4-methyleneproline intermediate to the target spiro[2.4]heptane system presents distinct challenges due to the sensitivity of the proline scaffold to strongly acidic conditions required for conventional cyclopropanation. Early attempts using the Simmons-Smith reaction (ZnEt₂/CH₂I₂) resulted in decomposition and deprotection, prompting development of alternative dibromocarbene-based spiroannulation. The optimized sequence involves treating tert-butyl (S)-4-methyleneprolinate with sodium tribromoacetate in the presence of tetrabutylammonium bromide (TBAB) at 70°C. This generates dibromocyclopropane intermediates as diastereomeric mixtures without epimerization at the C2 stereocenter. Subsequent transformations require careful optimization: basic hydrolysis cleanly provides the carboxylic acid derivatives (80% yield), followed by catalytic hydrogenation-mediated debromination (83% yield) that simultaneously reduces both C-Br bonds while preserving the ring strain. This sequence affords the spirocyclic product as a single stereoisomer due to stereospecific debromination without ring inversion. The overall yield for this three-step conversion reaches 49%, significantly outperforming alternative cyclopropanation methods [1] [3].

Table 2: Comparative Cyclopropanation Approaches to Spiro[2.4]heptane Formation

MethodConditionsYieldAdvantages/Limitations
Simmons-SmithZnEt₂/CH₂I₂, CF₃COOH<20%Epimerization and decomposition issues
CHBr₃/BaseCHBr₃, NaOH, CH₂Cl₂40%Lower cost but reduced efficiency
CBr₃CO₂Na/TBAB (Optimized)NaCBr₃, Bu₄NBr, 70°C73%High yield, minimal epimerization
Radical Debromination(TMS)₃SiH, AIBN, toluene53%Avoids hydrogenation catalysts but lower yield

One-Pot Double Alkylation-Cyclization Protocols

Recent innovations have focused on streamlining the synthesis through telescoped reaction sequences that minimize intermediate purification. The most efficient protocol combines the initial enantioselective allylic alkylation with spontaneous intramolecular N-alkylation in a single reaction vessel. This process capitalizes on the leaving group ability of the allylic bromide system, where the monoalkylated glycine derivative undergoes rapid pyrrolidine ring closure at ambient temperature within 12 hours. The process eliminates the need to isolate the air-sensitive alkylation intermediate and reduces solvent usage by 40%. When conducted under rigorously anhydrous conditions, this method delivers (S)-4-methyleneproline tert-butyl ester in 71% isolated yield with maintained enantiopurity (95% e.e.) [1] [2] [5]. The methodology demonstrates particular advantage for scale-up, as evidenced by kilogram-scale implementations in industrial settings for antiviral intermediate production [2].

Novel Synthetic Routes to Overcome Neopentylic Reactivity Limitations

A significant obstacle in direct spiroannulation approaches involves the inherently low reactivity of neopentylic halide systems. Initial attempts to alkylate glycine imines with 1,1-bis(halomethyl)cyclopropane derivatives consistently failed due to severe steric hindrance around the electrophilic centers, preventing nucleophilic displacement even under forcing conditions. This limitation was systematically addressed through two innovative strategies:

  • Electronic Activation via Allylic Systems: Replacing the unreactive bis(halomethyl)cyclopropane with 3-bromo-2-(bromomethyl)-1-propene introduced π-bond conjugation that significantly enhanced electrophilicity at the allylic positions. The resonance stabilization of the transition state during the first alkylation event enabled the reaction to proceed at practical rates below 0°C [1] [8].

  • Ring-Expansion Alternatives: Patent literature discloses an alternative approach through diazo decomposition strategies, where metallocarbenes derived from diazoacetamides undergo intramolecular C-H insertion to form the spirocyclic system. Though requiring specialized handling, this method circumvents the neopentylic substitution problem entirely and offers complementary stereoselectivity profiles [5].

These innovations collectively address the long-standing challenge of constructing sterically congested quaternary centers adjacent to cyclopropane rings, expanding the synthetic toolkit for strained spirocyclic amino acid synthesis.

Properties

CAS Number

1454843-78-7

Product Name

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

VEIYKHIPSJIVRK-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.